

Physicochemical Properties of 2,6-Dimethyl-1-nitrosopiperidine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-Dimethyl-1-nitrosopiperidine**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and includes mandatory visualizations of metabolic pathways.

Core Physicochemical Data

The following tables summarize the available quantitative data for **2,6-Dimethyl-1-nitrosopiperidine**. It is important to note that while some experimental data is available, other values are based on computational estimations.

Table 1: General and Calculated Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
IUPAC Name	2,6-dimethyl-1-nitrosopiperidine	PubChem[1]
CAS Number	17721-95-8	PubChem[1]
XLogP3 (Calculated)	1.4	PubChem[1]
Topological Polar Surface Area	32.7 Å ²	Kuujia.com[2]
Complexity	117	Kuujia.com[2]
Hydrogen Bond Donor Count	0	Kuujia.com[2]
Hydrogen Bond Acceptor Count	3	Kuujia.com[2]

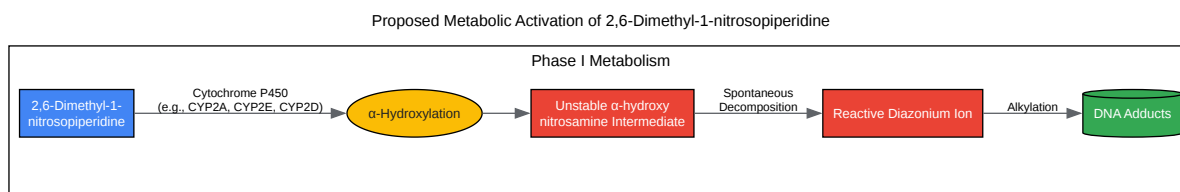
Table 2: Experimental and Estimated Physical Properties

Property	Value	Type	Source
Vapor Pressure	0.03 mmHg	Experimental	PubChem[1]
Density	1.0520 g/cm ³	Rough Estimate	Kuujia.com[2]
Boiling Point	259.79 °C	Rough Estimate	Kuujia.com[2]
Flash Point	98.4 °C	Estimate	Kuujia.com[2]
Refractive Index	1.4880	Estimate	Kuujia.com[2]

Note: Experimental data for melting point and water solubility for **2,6-Dimethyl-1-nitrosopiperidine** are not readily available in the searched literature. For the related compound N-Nitrosopiperidine, the water solubility is reported as 76.48 g/L at 24 °C[3].

Metabolic Pathway and Bioactivation

N-nitrosamines, including **2,6-Dimethyl-1-nitrosopiperidine**, are known to undergo metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This bioactivation is a critical step in their carcinogenic activity. The proposed metabolic pathway involves the α -hydroxylation of the piperidine ring.



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Proposed metabolic activation pathway of **2,6-Dimethyl-1-nitrosopiperidine**.

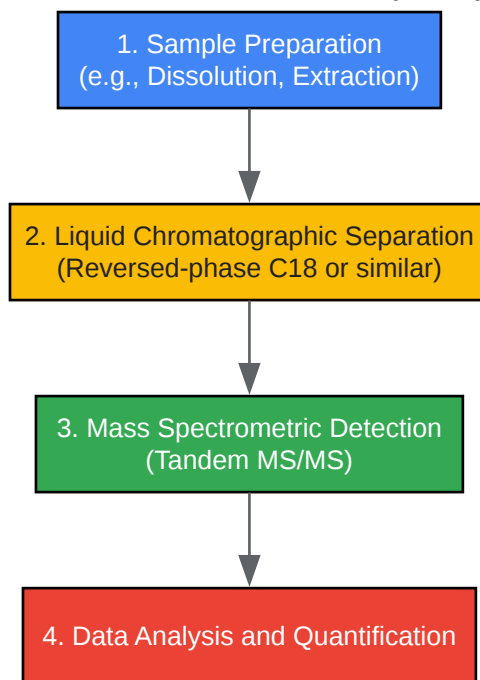
Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **2,6-Dimethyl-1-nitrosopiperidine** are not available in the public domain. However, general methodologies for the analysis of nitrosamine impurities in various matrices are well-established.

General Protocol for Nitrosamine Analysis by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of nitrosamine impurities, which can be adapted for **2,6-Dimethyl-1-nitrosopiperidine** in pharmaceutical substances.

General Workflow for Nitrosamine Analysis by LC-MS/MS



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General workflow for the analysis of nitrosamine impurities.

1. Sample Preparation:

- Objective: To extract the analyte of interest from the sample matrix and prepare it for chromatographic analysis.
- Methodology: The sample (e.g., drug substance, biological matrix) is dissolved in a suitable solvent. This may be followed by a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of extraction solvent and SPE sorbent depends on the polarity of the nitrosamine and the nature of the matrix.

2. Liquid Chromatographic (LC) Separation:

- Objective: To separate the target nitrosamine from other components in the sample extract.
- Methodology: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used. A reversed-phase column (e.g., C18) is

commonly employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a gradient elution to optimize separation.

3. Mass Spectrometric (MS) Detection:

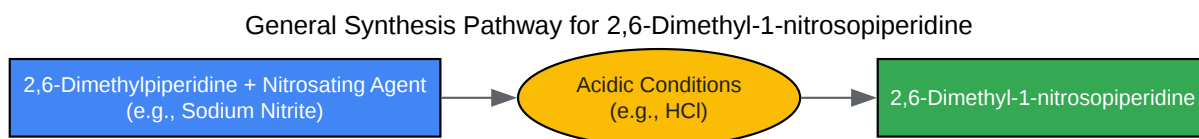
- Objective: To detect and quantify the separated nitrosamine with high sensitivity and selectivity.
- Methodology: A tandem mass spectrometer (MS/MS) is used as the detector. The analyte is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive quantification.

4. Data Analysis and Quantification:

- Objective: To determine the concentration of the nitrosamine in the original sample.
- Methodology: The peak area of the analyte is measured and compared to a calibration curve generated from standards of known concentrations. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Synthesis of 2,6-Dimethyl-1-nitrosopiperidine

While a detailed, step-by-step protocol for the synthesis of **2,6-Dimethyl-1-nitrosopiperidine** was not found in the searched literature, the general synthesis of N-nitrosopiperidines involves the reaction of the corresponding secondary amine with a nitrosating agent under acidic conditions.



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General synthesis pathway for **2,6-Dimethyl-1-nitrosopiperidine**.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The provided protocols are general and may require optimization for specific applications. It is crucial to consult original research articles and safety data sheets before conducting any experimental work.

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